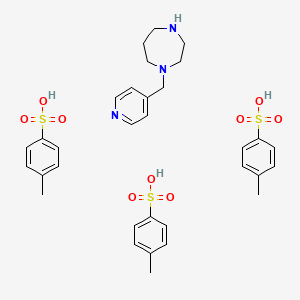

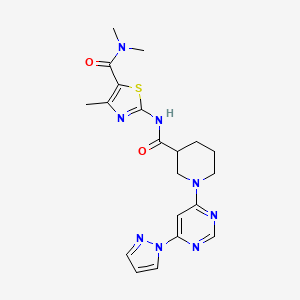

1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of pyridinium salt . Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

The synthesis of similar compounds involves the use of reagent grade chemicals without further purification . For example, a mixture of 4-[(4-pyridinylmethyl)amino] benzoic acid, 4,4′-bipyridine, Co(Ac)2–4H2O, NaOH, and H2O was placed in a Teflon-lined autoclave at 393 K for 4 days .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . For instance, the structure of a related compound, catena-poly [diaqua-bis (μ2-4- ( (pyridin-4-ylmethyl)amino)benzoato-κ2N:O)cobalt (II)] – 4,4′-bipyridine – water (1/2/2), was determined to be triclinic .Chemical Reactions Analysis

Pyridinium salts are known for their synthetic routes and reactivity . They are important as pyridinium ionic liquids, as pyridinium ylides, and in various other applications .Wissenschaftliche Forschungsanwendungen

Neuroprotection and Anti-neuroinflammatory Agents

This compound has been used in the synthesis of triazole-pyrimidine hybrids , which have shown promising neuroprotective and anti-inflammatory properties . These hybrids have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Antiviral Agents

Pyrimidine and its derivatives, which can be synthesized using this compound, have been proven to have antiviral activity .

Anticancer Agents

These derivatives also exhibit anticancer activity . They have been used in the development of potential treatments for various types of cancer .

Antioxidant Agents

The compound has been used in the synthesis of derivatives that exhibit antioxidant activity . These derivatives could potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Agents

The compound has been used in the synthesis of derivatives that exhibit antimicrobial activity . These derivatives could potentially be used in the treatment of various bacterial and fungal infections .

Material Science Applications

Pyridinium salts, which can be synthesized using this compound, have applications in material science . They have been used in the development of new materials with unique properties .

Gene Delivery Applications

Pyridinium salts have also been used in biological applications related to gene delivery . They have been used in the development of vectors for gene therapy .

Anti-cholinesterase Inhibitors

Pyridinium salts have been used as anti-cholinesterase inhibitors . They have potential therapeutic application in diseases such as Alzheimer’s disease .

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonic acid;1-(pyridin-4-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3C7H8O3S/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11;3*1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-6,12H,1,4,7-10H2;3*2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFKRNIACVYSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O9S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2851361.png)

![(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2851374.png)

![2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2851376.png)